molecular formula C10H7FN2O2 B11682381 3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide

3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11682381
M. Wt: 206.17 g/mol
InChI Key: CYIMORBIMRCBOA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that contains both an oxazole ring and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluorobenzoyl chloride with hydroxylamine hydrochloride can yield the intermediate 4-fluorobenzohydroxamic acid, which can then undergo cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide
  • 3-(4-Bromophenyl)-1,2-oxazole-5-carboxamide
  • 3-(4-Methylphenyl)-1,2-oxazole-5-carboxamide

Uniqueness

3-(4-Fluorophenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(12)14)15-13-8/h1-5H,(H2,12,14)

InChI Key

CYIMORBIMRCBOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)N)F

Origin of Product

United States

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